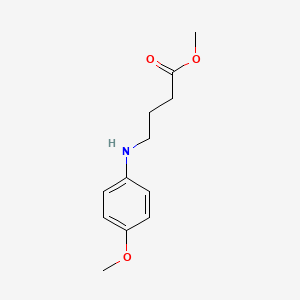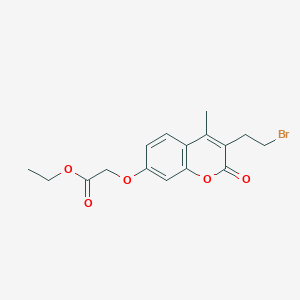
N-Methoxycarbonyl Dabigatran Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Dabigatran Etexilate involves multiple steps, including condensation, catalytic hydrogenation, acylation, cyclization, and reactions with specific reagents like n-hexyl chloroformate. One study details the synthesis process starting from 4-methylamino-3-nitrobenzoic acid and ethyl acrylate, leading to the formation of Dabigatran Etexilate with an overall yield of about 40% (Chen Guohua, 2013). Another approach utilizes n-hexyl-4-nitrophenyl carbonate as a novel synthon, significantly reducing potential impurities in the synthesis process (P. Solanki et al., 2018).
Molecular Structure Analysis
The molecular structure of N-Methoxycarbonyl Dabigatran Ethyl Ester is characterized by specific functional groups that facilitate its role in the synthesis of Dabigatran Etexilate. These include the ethoxycarbonyl group and the ester linkage, which are pivotal in the compound's reactivity and subsequent transformation into the active drug molecule. The precise molecular arrangement ensures its effective participation in chemical reactions leading to the desired anticoagulant agent.
Chemical Reactions and Properties
N-Methoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including Pinner reactions, amidination, and acylation, to form the final Dabigatran Etexilate product. These reactions are influenced by the compound's chemical properties, such as its reactivity towards nucleophiles and electrophiles, stability under reaction conditions, and the presence of functional groups conducive to specific transformations (G. Han, 2014).
科学的研究の応用
Synthesis and Chemical Properties
N-Methoxycarbonyl Dabigatran Ethyl Ester is a key intermediate in the synthesis of Dabigatran Etexilate, a widely recognized anticoagulant drug. The synthesis of this compound involves several chemical transformations, starting from 4-methylamino-3-nitrobenzoic acid. The process yields the intermediate 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester, crucial for producing Dabigatran Etexilate. This pathway highlights the compound's role in the development of anticoagulant therapies, underscoring its significance in medicinal chemistry and pharmaceutical research (Guo, Huang, Yuan, & Zhu, 2014).
Pharmacokinetics and Enzymatic Interactions
The pharmacokinetic behavior of Dabigatran Etexilate, derived from N-Methoxycarbonyl Dabigatran Ethyl Ester, involves complex interactions with human carboxylesterase enzymes (CES1 and CES2). These enzymes play critical roles in the hydrolysis of Dabigatran Etexilate to its active form, dabigatran. This conversion is essential for the drug's anticoagulant effects, illustrating the compound's importance in the bioactivation of prodrugs (Laizure, Parker, Herring, & Hu, 2014).
Biological Implications and Antidote Development
Research has also focused on the development of antidotes for Dabigatran Etexilate, with studies detailing the identification and characterization of specific antidotes that can reverse the anticoagulant activity of dabigatran. Such research is pivotal for managing the therapeutic risks associated with anticoagulant treatment, further highlighting the medical significance of understanding N-Methoxycarbonyl Dabigatran Ethyl Ester and its derivatives (Schiele, van Ryn, Canada, Newsome, Sepulveda, Park, Nar, & Litzenburger, 2013).
作用機序
Target of Action
N-Methoxycarbonyl Dabigatran Ethyl Ester is an impurity standard of Dabigatran . Dabigatran is an anticoagulant medication that belongs to the class of direct thrombin inhibitors . The primary target of this compound is thrombin (factor II of the human coagulation system) . Thrombin plays a central role in the regulation of the coagulation system by activating factors V, XI, and fibrinogen itself (factor I) .
Mode of Action
The compound acts as a competitive and reversible inhibitor of thrombin . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact and make possible the conversion to fibrin . Thus, it inhibits the key role of thrombin in human hemostasis .
Biochemical Pathways
By inhibiting thrombin, N-Methoxycarbonyl Dabigatran Ethyl Ester affects the blood coagulation cascade . Thrombin plays a central role in this cascade by activating factors V, XI, and fibrinogen itself . Therefore, the inhibition of thrombin disrupts these activations, affecting the downstream effects of clot formation.
Pharmacokinetics
Dabigatran provides a stable anticoagulation effect without any need to perform periodical laboratory controls . Due to its predictable pharmacokinetic profile, it is expected to replace, at least in part, vitamin K inhibitors in the prevention of venous thromboembolism and atrial fibrillation . .
Result of Action
The result of the action of N-Methoxycarbonyl Dabigatran Ethyl Ester is the inhibition of thrombin activity , leading to a reduction in blood clot formation . This makes it useful in the prevention of thrombosis after major orthopedic surgery and the prevention of stroke in chronic atrial fibrillation .
Action Environment
The action, efficacy, and stability of N-Methoxycarbonyl Dabigatran Ethyl Ester can be influenced by various environmental factors. It’s worth noting that Dabigatran is contraindicated in patients with end-stage renal disease , indicating that renal function can significantly impact the drug’s effectiveness and safety.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Methoxycarbonyl Dabigatran Ethyl Ester involves the protection of the carboxylic acid group of Dabigatran with a methoxycarbonyl group, followed by esterification with ethyl alcohol.", "Starting Materials": [ "Dabigatran", "Methoxycarbonyl chloride", "Triethylamine", "Ethyl alcohol", "Dichloromethane", "Diisopropylethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Dabigatran is dissolved in dichloromethane and triethylamine is added to the solution.", "Methoxycarbonyl chloride is added dropwise to the solution while stirring at room temperature.", "The reaction mixture is stirred for 2 hours at room temperature.", "Diisopropylethylamine is added to the reaction mixture to neutralize the acid formed during the reaction.", "The mixture is filtered and the solvent is evaporated under reduced pressure.", "The residue is dissolved in ethyl alcohol and hydrochloric acid is added to the solution.", "The mixture is stirred for 2 hours at room temperature.", "Sodium hydroxide solution is added to the reaction mixture to adjust the pH to 9-10.", "The mixture is extracted with dichloromethane and the organic layer is washed with water and brine.", "The solvent is evaporated under reduced pressure and the residue is purified by column chromatography to obtain N-Methoxycarbonyl Dabigatran Ethyl Ester." ] } | |
CAS番号 |
211914-96-4 |
分子式 |
C₂₉H₃₁N₇O₅ |
分子量 |
557.6 |
同義語 |
N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; Ethyl 3-(2-(((4-(N-(Methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benz |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)


![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)